molecular formula C3H7BrHgO B106644 Bromo(2-hydroxypropyl)mercury CAS No. 18832-83-2

Bromo(2-hydroxypropyl)mercury

Cat. No. B106644
CAS RN: 18832-83-2
M. Wt: 339.58 g/mol
InChI Key: OZLDBWWJHADRAL-UHFFFAOYSA-M
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Description

Bromo(2-hydroxypropyl)mercury, also known as BHPM, is a chemical compound that has been widely used in scientific research. It is a mercury-containing compound that has been used as a reagent in organic synthesis and as a tool for studying the biochemical and physiological effects of mercury on living organisms.

Mechanism Of Action

Bromo(2-hydroxypropyl)mercury exerts its effects by binding to sulfhydryl groups on proteins and enzymes. This can lead to inhibition of enzyme activity and disruption of cellular function. Bromo(2-hydroxypropyl)mercury has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, leading to changes in behavior and cognition.

Biochemical And Physiological Effects

Bromo(2-hydroxypropyl)mercury has been shown to have a variety of biochemical and physiological effects on living organisms. It has been shown to induce oxidative stress and inflammation, leading to cellular damage and dysfunction. Bromo(2-hydroxypropyl)mercury has also been shown to disrupt the function of the immune system, leading to increased susceptibility to infection. In addition, Bromo(2-hydroxypropyl)mercury has been shown to affect the cardiovascular system, leading to changes in blood pressure and heart rate.

Advantages And Limitations For Lab Experiments

Bromo(2-hydroxypropyl)mercury has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other mercury-containing compounds. However, Bromo(2-hydroxypropyl)mercury has several limitations. It is highly toxic and can pose a significant health risk to researchers working with the compound. In addition, its effects on living organisms can be difficult to interpret due to the complex nature of mercury toxicity.

Future Directions

There are several future directions for research on Bromo(2-hydroxypropyl)mercury. One area of interest is the development of new drugs and materials based on Bromo(2-hydroxypropyl)mercury. Another area of interest is the study of the mechanisms of mercury toxicity and the development of new treatments for mercury poisoning. Finally, there is a need for further research on the environmental impact of mercury-containing compounds such as Bromo(2-hydroxypropyl)mercury.

Synthesis Methods

Bromo(2-hydroxypropyl)mercury can be synthesized by the reaction of 2-bromo-1-propanol with mercury(II) acetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting Bromo(2-hydroxypropyl)mercury is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol.

Scientific Research Applications

Bromo(2-hydroxypropyl)mercury has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to introduce a mercury-containing group into organic molecules. This has been useful in the development of new drugs and materials. Bromo(2-hydroxypropyl)mercury has also been used as a tool for studying the biochemical and physiological effects of mercury on living organisms.

properties

CAS RN

18832-83-2

Product Name

Bromo(2-hydroxypropyl)mercury

Molecular Formula

C3H7BrHgO

Molecular Weight

339.58 g/mol

IUPAC Name

bromo(2-hydroxypropyl)mercury

InChI

InChI=1S/C3H7O.BrH.Hg/c1-3(2)4;;/h3-4H,1H2,2H3;1H;/q;;+1/p-1

InChI Key

OZLDBWWJHADRAL-UHFFFAOYSA-M

SMILES

CC(C[Hg]Br)O

Canonical SMILES

CC(C[Hg]Br)O

Other CAS RN

18832-83-2

synonyms

1-bromomercuri-2-hydroxypropane
1-bromomercuri-2-hydroxypropane, 197Hg-labeled
1-bromomercuri-2-hydroxypropane, 203Hg-labeled
BMHP
bromomercurihydroxypropane

Origin of Product

United States

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